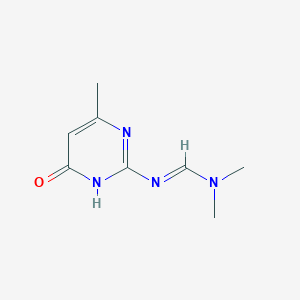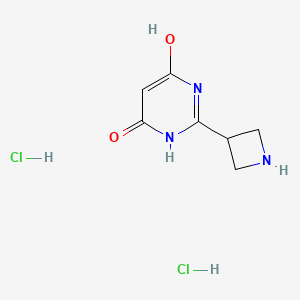
(E)-N,N-dimethyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-N,N-dimethyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide” is a chemical compound that has been studied in various scientific contexts . It is known to participate in cyclocondensation reactions .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate was synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .Chemical Reactions Analysis
The compound has been found to participate in cyclocondensation reactions . For example, the reaction of -(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with N benzaldehyde resulted in the formation of 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H .Aplicaciones Científicas De Investigación
Anticancer Research
Pyrimidine derivatives, such as MFCD01315931, have been found to exhibit anticancer properties . These compounds can be synthesized and modified to target various cancer cells. The ability of these derivatives to interfere with nucleic acid synthesis makes them potential candidates for chemotherapy drugs .
Antitubercular Activity
Research has indicated that pyrimidine derivatives can also have antitubercular effects . This application is particularly significant given the rise of drug-resistant strains of tuberculosis. MFCD01315931 could be a precursor in developing new medications to combat this disease .
Anti-HIV Properties
MFCD01315931 and its related compounds have shown promise in the fight against HIV. By inhibiting the replication of the virus, these compounds can be used to develop new antiretroviral therapies, contributing to the management of HIV/AIDS .
Anticonvulsant Activity
The compound has been used to obtain various S-alkyl derivatives with anticonvulsant activity. This application is crucial for developing new treatments for epilepsy and other seizure-related disorders .
Synthesis of Functionalized Heterocycles
MFCD01315931 is involved in the synthesis of highly functionalized heterocycles through the Biginelli reaction. These heterocycles are important in pharmaceutical chemistry for creating compounds with a wide range of biological activities .
Development of New Therapeutics
The compound’s reactivity with amines and hydrazine hydrate indicates its potential in synthesizing a variety of amides and hydrazinyl derivatives. These reactions can lead to the development of new therapeutic agents with diverse pharmacological properties .
Direcciones Futuras
The future directions for the study of this compound could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the reported activities of related compounds , it may be of interest to investigate the potential therapeutic applications of “(E)-N,N-dimethyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide”.
Mecanismo De Acción
Target of Action
It is known that the compound is a derivative of pyrimidine , a basic structure in nucleic acids. Pyrimidine derivatives have been found to exhibit various biological activities, including anticancer , antitubercular , and anti-HIV effects
Mode of Action
It’s known that the compound is involved in reactions with various amines and hydrazine hydrate . The goal of these reactions is to elucidate its selectivity
Biochemical Pathways
Given that it’s a derivative of pyrimidine , it’s likely that it may influence pathways involving nucleic acids. Pyrimidine bases are one of the main components of nucleic acids , and their derivatives can affect various diseases and infections .
Result of Action
As a derivative of pyrimidine , it’s plausible that it may have effects on cellular processes involving nucleic acids
Propiedades
IUPAC Name |
N,N-dimethyl-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)methanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-6-4-7(13)11-8(10-6)9-5-12(2)3/h4-5H,1-3H3,(H,10,11,13)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMYFVWJMHUAEY-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)/N=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,N-dimethyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2959935.png)
![Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)benzyl]malonate](/img/structure/B2959936.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B2959939.png)
![3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2959940.png)
![2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2959942.png)


![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Ethyl 4-({4-[(4-ethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2959949.png)

